1-Ethylindan
Overview
Description
It belongs to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylindan can be synthesized through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh₃(CH₃CN)₂PF₆ in hot toluene . Another method includes the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . Additionally, a nickel-catalyzed reductive cyclization of enones can yield this compound with high enantiomeric induction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using catalysts such as palladium or nickel. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylindan undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound to its corresponding ketone or alcohol derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed:
Oxidation: 1-ethylindanone or 1-ethylindanol.
Reduction: Fully hydrogenated indane derivatives.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
1-Ethylindan has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: this compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethylindan and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives may inhibit specific enzymes or receptors, leading to their biological effects. The exact mechanism depends on the specific structure and functional groups present in the derivative.
Comparison with Similar Compounds
Indan: The parent compound of 1-ethylindan, lacking the ethyl group.
1-Methylindan: Similar structure but with a methyl group instead of an ethyl group.
1-Phenylindan: Contains a phenyl group instead of an ethyl group.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-ethyl-2,3-dihydro-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-2-9-7-8-10-5-3-4-6-11(9)10/h3-6,9H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECAQUZEXAHWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871102 | |
Record name | 1-Ethyl-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4830-99-3 | |
Record name | 1-Ethylindane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004830993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-ETHYLINDAN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Ethyl-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ETHYLINDANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN3B7M4JHD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique reactions involving 1-ethylindan and antimony pentafluoride (SbF5) have been explored?
A1: Researchers have investigated the reaction of perfluoro-1-ethylindan with a system of silicon dioxide (SiO2) and SbF5. [, ] Additionally, studies have explored the skeletal transformations of perfluoro-3-ethylindan-1-one when exposed to SbF5 and a SiO2/SbF5 system. [, ] These studies provide insight into the reactivity of this compound derivatives under superacidic conditions and the potential for skeletal rearrangements.
Q2: How does the presence of pentafluorobenzene influence the reactivity of perfluorinated this compound in the presence of SbF5?
A2: Research indicates that reacting perfluorinated this compound with pentafluorobenzene in an SbF5 medium leads to interesting outcomes. [] This reaction highlights the potential for nucleophilic aromatic substitution reactions on the perfluorinated ring system of this compound derivatives.
Q3: Can the fluorine atoms in perfluoro-1-ethylindan be replaced by other halogens, and if so, how?
A3: Yes, studies demonstrate that aluminum chloride (AlCl3) can be used to replace fluorine atoms in perfluoro-1-ethylindan with chlorine atoms. [] This finding opens possibilities for further functionalization and derivatization of this compound for potential applications.
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